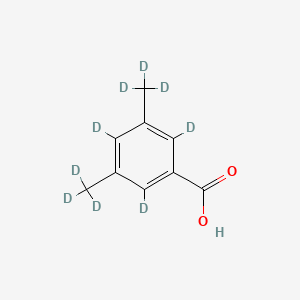

3,5-Dimethylbenzoic-d9 Acid

Beschreibung

Overview of Deuterated Benzoic Acid Derivatives in Academic and Analytical Applications

Benzoic acid and its derivatives are a class of compounds with widespread applications in chemical synthesis, pharmaceuticals, and materials science. google.comgoogle.com The deuteration of benzoic acid derivatives enhances their utility in research, particularly as internal standards for quantitative analysis and as probes in mechanistic studies. vulcanchem.comcymitquimica.com

Deuterated benzoic acids are synthesized through various methods, including acid-catalyzed hydrogen/deuterium (B1214612) exchange reactions or by using deuterated starting materials in a synthetic sequence. vulcanchem.comgoogle.com For instance, specific deuteration at the 3 and 5 positions of benzoic acid can be achieved by heating it in deuterated sulfuric acid. vulcanchem.com

Some notable applications include:

Prostaglandin Biosynthesis: Deuterated benzoic acid analogs are used to study the biosynthesis of prostaglandins, which are involved in processes like inflammation and vasodilation. The isotope label allows researchers to trace the metabolic fate of the benzoic acid derivative without significantly altering its chemical reactivity. vulcanchem.com

Supramolecular Chemistry: In the construction of self-assembling molecular systems, deuteration can aid in crystallographic analysis by reducing incoherent scattering, leading to clearer structural data. vulcanchem.com

Environmental Analysis: Deuterated standards are crucial for the accurate quantification of environmental pollutants, such as various benzoic acid derivatives found in industrial effluent or as degradation products of larger molecules. lucerna-chem.ch

Specific Research Focus on 3,5-Dimethylbenzoic-d9 Acid: A Comprehensive Perspective

This compound is a deuterated analog of 3,5-dimethylbenzoic acid, where all nine hydrogen atoms on the two methyl groups and the aromatic ring have been replaced by deuterium. cymitquimica.commedchemexpress.com This extensive labeling makes it an excellent internal standard for mass spectrometry-based quantification of its unlabeled counterpart. medchemexpress.com

The parent compound, 3,5-dimethylbenzoic acid, is a significant organic synthesis intermediate. google.comgoogle.com It serves as a building block for various agrochemicals and pharmaceuticals. google.com Given the importance of the parent compound, the deuterated version, this compound, is valuable for research in pharmacokinetics and environmental fate studies of these derived products.

Table 1: Physicochemical Properties of 3,5-Dimethylbenzoic Acid (Unlabeled)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 150.17 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 169-172 °C | sigmaaldrich.comfishersci.com |

| Appearance | Off-white to white crystalline solid/powder | fishersci.comscbt.com |

| Solubility | Does not mix well with water | scbt.com |

| IUPAC Name | 3,5-dimethylbenzoic acid | nih.gov |

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉D₉HO₂ | cymitquimica.com |

| Primary Application | Labeled internal standard | medchemexpress.com |

Research involving 3,5-dimethylbenzoic acid and its deuterated form spans several areas:

Metabolism Studies: In studies of anaerobic hydrocarbon degradation, 3,5-dimethylbenzoate (B1240308) has been identified as a metabolite. The use of 3,5-dimethylbenzoate-d9 allows researchers to track its formation and subsequent breakdown pathways in complex environmental samples using GC-MS. semanticscholar.org

Human Exposome: 3,5-Dimethylbenzoic acid has been detected in human blood, indicating environmental or dietary exposure. hmdb.ca It is considered part of the human exposome, which encompasses all environmental exposures of an individual over a lifetime. hmdb.ca The availability of a deuterated standard is essential for accurately quantifying exposure levels in human populations.

The synthesis of the parent 3,5-dimethylbenzoic acid is typically achieved through the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). google.comgoogle.com Various methods exist, often employing metal salt catalysts and oxidizing agents like air or nitric acid. google.comgoogle.comprepchem.com The synthesis of the fully deuterated this compound would involve using deuterated precursors in these synthetic routes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVOQQDNEYOJOK-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation in 3,5 Dimethylbenzoic Acid Frameworks

General Strategies for Selective Deuteration in Aromatic Systems

The introduction of deuterium (B1214612) into aromatic molecules can be achieved through two primary strategies: direct replacement of hydrogen with deuterium on a pre-formed aromatic ring or the construction of the aromatic molecule from smaller, deuterated precursors.

Direct hydrogen-deuterium (H/D) exchange is a powerful method for labeling aromatic compounds, often utilizing a transition metal catalyst and a deuterium source. acs.org These methods are advantageous as they can be applied late in a synthetic sequence.

A variety of catalytic systems have been developed for this purpose. Platinum-on-carbon (Pt/C) is a highly effective heterogeneous catalyst for deuterating aromatic rings using deuterium oxide (D₂O) as an affordable deuterium source, often under a hydrogen or deuterium gas atmosphere. oup.comresearchgate.net Platinum catalysts generally show a preference for deuterating aromatic positions over aliphatic ones under milder conditions. researchgate.net For instance, an efficient Pt/C-catalyzed H/D exchange using a D₂O and H₂ system has been shown to fully deuterate phenol (B47542) at room temperature and other electron-rich aromatic compounds under mild conditions. oup.com Increasing the temperature can enhance the catalytic activity, leading to high deuterium incorporation at both aromatic and benzylic positions. oup.com

Homogeneous catalysts based on metals like iridium, rhodium, and ruthenium are also commonly used for H/D exchange. nih.gov More recently, silver-based catalysts have emerged for site-selective C-H bond deuteration. A phosphine-ligated silver-carbonate complex, for example, can catalyze the deuteration of five-membered aromatic heterocycles using deuterated methanol (B129727) (CH₃OD) as the deuterium source, proceeding without the need for directing groups. acs.orgnih.govnih.gov Acid-catalyzed H/D exchange represents another classic approach, typically employing a deuterated acid like D₂SO₄ or CF₃COOD, which can selectively deuterate electron-rich positions on an aromatic ring through an electrophilic aromatic substitution mechanism. nih.govgoogle.com

Table 1: Comparison of Selected Catalytic Systems for Aromatic H/D Exchange

| Catalyst System | Deuterium Source | Typical Substrates | Key Features |

|---|---|---|---|

| Pt/C | D₂O | Electron-rich aromatics (e.g., phenols, anilines) | Heterogeneous, cost-effective D₂O source, high efficiency. oup.comresearchgate.net |

| Pd/C | D₂O / D₂ | Aromatics, benzylic positions | Prefers benzylic deuteration over aromatic. researchgate.net |

| Ag₂CO₃ / Phosphine Ligand | CH₃OD | Five-membered heterocycles | Homogeneous, site-selective, no directing group needed. acs.orgnih.gov |

| Deuterated Brønsted Acids (e.g., CF₃COOD) | CF₃COOD | Aromatic amines and amides | Metal-free, deuterates electron-rich positions. nih.gov |

| Iron Complex (trans-dihydride NHC) | Benzene-d₆ | (Hetero)aromatic hydrocarbons | Earth-abundant metal, regioselective for sterically accessible C-H bonds. nih.gov |

An alternative to direct exchange is the synthesis of the target molecule from precursors that already contain deuterium. This approach offers precise control over the location of the deuterium labels. A common strategy involves the deutero-decarboxylation of aromatic carboxylic acids. For example, a mild and selective protocol using catalytic amounts of silver(I) salts in a DMSO/D₂O mixture can efficiently replace a carboxylic acid group on an aromatic ring with a deuterium atom. rsc.org

Another route involves using simple, readily available deuterated starting materials to build the final molecular framework. cdnsciencepub.com For example, deuterated aromatic thiols have been synthesized by using deuterated glutathione (B108866) precursors in fermentation processes, demonstrating the biogenesis of these compounds and showcasing the utility of labeled starting materials. researchgate.netnih.gov This bottom-up strategy is particularly useful when direct H/D exchange methods are inefficient or lack the required selectivity. cdnsciencepub.com

Foundational Synthesis of Non-Deuterated 3,5-Dimethylbenzoic Acid

The synthesis of 3,5-dimethylbenzoic-d9 acid is predicated on the methods available for preparing its non-deuterated counterpart. 3,5-Dimethylbenzoic acid is an important organic intermediate, and its synthesis typically begins with mesitylene (B46885) (1,3,5-trimethylbenzene). google.comgoogle.com

The most common industrial route to 3,5-dimethylbenzoic acid is the selective oxidation of one of the three methyl groups of mesitylene. google.comgoogle.com This transformation requires carefully controlled conditions to prevent over-oxidation to 5-methylisophthalic acid or other by-products.

One established method involves refluxing mesitylene with 30% nitric acid for an extended period. prepchem.com This process yields a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid, which must then be separated. prepchem.com A more modern and widely used approach is the liquid-phase catalytic oxidation of mesitylene using compressed air as the oxidant. google.comgoogle.com This reaction is typically catalyzed by a cobalt salt, such as cobalt acetate (B1210297) or cobalt naphthenate. google.comgoogle.com Pincer iridium(III) complexes have also been studied as catalysts for the benzylic C-H oxidation of mesitylene, using silver(I) oxide (Ag₂O) as the terminal oxidant at elevated temperatures, to produce 3,5-dimethylbenzaldehyde (B1265933) and 3,5-dimethylbenzoic acid. researchgate.netacs.orgresearchgate.net

Optimizing the reaction conditions is critical for maximizing the yield and selectivity of benzoic acid synthesis from alkylbenzene precursors. In the cobalt-catalyzed oxidation of mesitylene, key parameters include temperature, pressure, catalyst concentration, and the use of a solvent. One patented method describes a homogeneous oxidation process that uses a cobalt catalyst without a solvent, controlling the temperature between 100°C and 140°C and pressure between 0.1 and 0.4 MPa to reduce by-product formation. google.com

Another approach utilizes acetic acid as a solvent. google.com The acetic acid helps to control the reaction temperature by carrying away the heat of reaction through continuous evaporation and condensation. Furthermore, the solvent can improve oxygen absorption, leading to a more complete oxidation and a higher product yield, with mesitylene conversion rates reaching up to 90%. google.com Studies on the analogous oxidation of toluene (B28343) to benzoic acid show that maintaining temperatures between 135°C and 145°C and using additives like sodium benzoate (B1203000) can inhibit the formation of ester by-products, thereby increasing the selectivity for benzoic acid. researchgate.net Similar principles can be applied to optimize the oxidation of mesitylene.

Table 2: Conditions for the Oxidation of Mesitylene to 3,5-Dimethylbenzoic Acid

| Oxidant | Catalyst / Reagent | Solvent | Temperature | Pressure | Key Outcome |

|---|---|---|---|---|---|

| 30% Nitric Acid | None | None | Reflux | Atmospheric | Yields a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid. prepchem.com |

| Compressed Air | Cobalt Naphthenate | None | 100-140°C | 0.1-0.4 MPa | Homogeneous process with controlled by-product formation. google.com |

| Compressed Air | Cobalt Acetate | Acetic Acid | Not specified | Not specified | Improved temperature control and oxygen absorption, leading to ~90% conversion. google.com |

| Ag₂O | (Phebox)Ir(OCOCF₃)₂OH₂ | Mesitylene | 130°C | Not specified | Forms 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid. researchgate.netacs.org |

Advanced Methods for Deuteration at Aromatic and Alkyl Positions in this compound

Achieving the full deuteration of 3,5-dimethylbenzoic acid to its d9 analog requires methods capable of exchanging hydrogens on both the aromatic ring and the two methyl groups. This often necessitates a combination of techniques or a single, powerful method under forcing conditions.

Catalytic H/D exchange with platinum and palladium catalysts offers a pathway to this level of deuteration. These two metals exhibit complementary selectivity; palladium catalysts tend to favor deuteration at benzylic (aliphatic) positions, while platinum catalysts are more effective for aromatic positions. researchgate.net However, at elevated temperatures (e.g., 180°C), a 5% Pt/C catalyst can facilitate high deuterium incorporation at both aromatic and benzylic positions. oup.com This suggests a one-pot method for producing this compound from its non-deuterated precursor is feasible by using a Pt/C catalyst in D₂O at high temperatures.

Alternatively, a two-step approach could be employed. First, a Brønsted acid-catalyzed deuteration could be used to specifically label the methyl groups. A facile and general method using DCl in D₂O has been shown to efficiently deuterate the methyl groups of various N-heteroarylmethanes through a dearomatic intermediate, a principle that could be adapted for other aromatic methyl groups. researchgate.net Following the deuteration of the methyl groups, a second step using a Pt/C catalyst under milder conditions could selectively deuterate the remaining aromatic C-H bonds. Iridium complexes have also been shown to catalyze H/D exchange between mesitylene and D₂O exclusively at the benzylic position at 180°C, providing another route to deuterate the methyl groups. acs.org Combining such a benzylic deuteration method with an aromatic deuteration technique would provide a complete synthesis of the d9 compound.

Achieving High Deuterium Purity and Atom Percent D Enrichment

The successful synthesis of this compound hinges on achieving a high degree of deuterium incorporation, quantified by deuterium purity and atom percent D enrichment. This ensures that the resulting isotopologue is effective for its intended analytical or research purpose. A prominent strategy for obtaining high deuterium levels in benzoic acid derivatives involves palladium-catalyzed C-H functionalization.

Research has demonstrated that palladium(II) acetate [Pd(OAc)2] can effectively catalyze the polydeuteration of various carboxylic acid derivatives. rsc.org In these methods, a deuterium source, often heavy water (D₂O), is used to replace hydrogen atoms with deuterium. The efficiency of this process is significantly enhanced by the use of specialized ligands. For instance, pyridine-based ligands such as BpyOH and Bpy(OH)₂ have been shown to yield superior results in directed deuteration compared to other ligand types. rsc.org These ligands likely enhance the catalytic activity and stability of the palladium center, facilitating extensive H/D exchange across the molecule.

The general mechanism involves the coordination of the palladium catalyst to the carboxylic acid group, which then directs the C-H activation and subsequent deuteration at specific sites. For exhaustive deuteration to yield the d9 analogue, reaction conditions are optimized to drive the equilibrium towards complete isotopic exchange. This includes factors like catalyst loading, reaction time, temperature, and the excess of the deuterium source. The result is a high atom percent D enrichment, where nearly all nine labile hydrogen positions on the 3,5-dimethylbenzoic acid molecule are substituted with deuterium. The IUPAC name for this fully deuterated compound is 2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid. lgcstandards.com

Table 1: Research Findings on Deuteration Efficiency

| Catalyst System | Ligand | Key Finding | Reference |

|---|---|---|---|

| Pd(OAc)₂ | BpyOH / Bpy(OH)₂ | Enabled high deuterium incorporation in benzoic acid derivatives. rsc.org | rsc.org |

| Pd(OAc)₂ | None | Deuterium incorporation was not observed, highlighting the crucial role of the catalyst. rsc.org | rsc.org |

Regioselective Deuteration Techniques

Regioselective deuteration refers to the selective incorporation of deuterium at specific positions within a molecule. While this compound involves exhaustive deuteration, the underlying techniques often rely on principles of regioselectivity. Understanding these principles is key to controlling the isotopic labeling pattern.

Palladium-catalyzed C-H activation is a powerful tool for regioselective deuteration. The carboxylic acid group in 3,5-dimethylbenzoic acid acts as a directing group, guiding the catalyst to activate the C-H bonds at the ortho positions. In the case of 3,5-dimethylbenzoic acid, however, there are no ortho hydrogens on the aromatic ring. Instead, the directing effect can extend to the methyl groups. Studies have shown that for dimethylbenzoic acids, selective deuteration can occur exclusively at the directed methyl group. rsc.org

Furthermore, the choice of ligand can fine-tune the regioselectivity. Ligands like Bpy(OH)₂ have been found to be more efficient than BpyOH for the directed sp³ C-H deuteration of certain heterocyclic carboxylic acids, which suggests that ligand structure can be tailored to target specific C-H bonds. rsc.org

Acid-catalyzed hydrogen-deuterium exchange (HDX) is another method, though it generally offers limited regioselectivity for aromatic compounds. mdpi.com For more controlled and specific labeling patterns that might not be achievable through catalytic C-H activation, multi-step synthetic routes are employed. This could involve, for example, a four-step process starting from 3,5-dimethylbenzoic acid to create a specific monodeuterated product, demonstrating that complex synthesis can provide access to precisely labeled analogues. acs.org These targeted approaches are crucial when studying specific metabolic pathways or reaction mechanisms where the position of the deuterium label is critical.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-Dimethylbenzoic acid |

| Palladium(II) acetate |

| Mesitylene |

Advanced Analytical Characterization of 3,5 Dimethylbenzoic D9 Acid for Isotopic Integrity

Spectroscopic Techniques for Verifying Deuterium (B1214612) Labeling and Purity

Spectroscopic techniques are the cornerstone for the analysis of deuterated compounds, providing detailed information about molecular structure and isotopic composition. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is exceptionally well-suited for determining the position and percentage of deuterium labeling. rsc.org Different NMR active nuclei (¹H, ¹³C, ²H) provide complementary information to build a complete picture of the isotopic integrity of 3,5-Dimethylbenzoic-d9 acid.

In the ¹H NMR spectrum of a highly deuterated compound like this compound, the primary observation is the significant reduction or complete absence of signals corresponding to the positions where hydrogen atoms have been replaced by deuterium. For the parent compound, 3,5-dimethylbenzoic acid, the ¹H NMR spectrum typically shows signals for the aromatic protons and the methyl protons. chemicalbook.com In a deuterated solvent like chloroform-d (B32938) (CDCl₃), the spectrum of the non-deuterated compound would exhibit distinct peaks. chemicalbook.comchemicalbook.com

The aromatic region would show two signals: one for the single proton at the C4 position and another for the two equivalent protons at the C2 and C6 positions. The six protons of the two methyl groups would appear as a single, more intense signal. Upon successful deuteration to form this compound, the signals corresponding to the aromatic protons and the methyl protons would be expected to disappear or be significantly diminished. The presence of any residual proton signals would indicate incomplete deuteration, and their integration relative to a known internal standard can be used to quantify the level of isotopic purity. ox.ac.uk The carboxylic acid proton signal is often broad and its chemical shift can be variable; its disappearance upon D₂O exchange is a characteristic feature. msu.edu

Table 1: Comparison of Expected ¹H NMR Signals for 3,5-Dimethylbenzoic Acid and this compound.

| Proton Environment | Expected Chemical Shift (δ) in 3,5-Dimethylbenzoic Acid (ppm) | Expected Observation in this compound |

| Carboxylic Acid (COOH) | ~10.0 - 13.0 (broad) msu.edu | Absent or significantly reduced |

| Aromatic (C2-H, C6-H) | ~7.73 chemicalbook.com | Absent or significantly reduced |

| Aromatic (C4-H) | ~7.22 chemicalbook.com | Absent or significantly reduced |

| Methyl (CH₃) | ~2.37 chemicalbook.com | Absent or significantly reduced |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum of 3,5-dimethylbenzoic acid, distinct signals are observed for each unique carbon atom. chemicalbook.comchegg.com For this compound, the carbon signals will persist, but those carbons directly bonded to deuterium will exhibit characteristic changes.

The primary effect is the splitting of the carbon signal into a multiplet due to C-D coupling, and a small upfield shift known as an isotope shift. oup.com In a proton-decoupled spectrum, the C-D coupling is often not resolved, but the isotope shift can be observed. In a proton-coupled ¹³C NMR spectrum, the signals for deuterated carbons would show coupling to deuterium, which has a spin I=1, resulting in a different splitting pattern compared to C-H coupling. The absence of long-range C-H couplings for the deuterated positions further confirms the isotopic labeling.

Table 2: Expected ¹³C NMR Data for 3,5-Dimethylbenzoic Acid and Isotopic Effects in this compound.

| Carbon Atom | Expected Chemical Shift (δ) in 3,5-Dimethylbenzoic Acid (ppm) | Expected Observation in this compound |

| Carboxylic (C=O) | ~172 rsc.org | Minor isotope shift |

| Aromatic (C1) | ~130.6 rsc.org | Minor isotope shift |

| Aromatic (C3, C5) | ~138.4 rsc.org | Upfield isotope shift, C-D coupling observable |

| Aromatic (C2, C6) | ~128.9 rsc.org | Upfield isotope shift, C-D coupling observable |

| Aromatic (C4) | ~133.9 rsc.org | Upfield isotope shift, C-D coupling observable |

| Methyl (CH₃) | ~21.3 rsc.org | Upfield isotope shift, C-D coupling observable |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Deuterium (²H) NMR is a powerful technique for the direct observation and quantification of deuterium in a molecule. sigmaaldrich.com It provides a clean spectrum where only the deuterium signals are observed, free from the overwhelming signals of protons. sigmaaldrich.com This method is particularly advantageous for highly deuterated compounds where proton NMR is limited by weak residual signals. sigmaaldrich.com

The ²H NMR spectrum of this compound would show distinct peaks for the deuterium atoms at the aromatic and methyl positions. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. nih.gov By integrating the signals in the ²H NMR spectrum, the relative deuterium content at each labeled site can be determined. sigmaaldrich.com This allows for a precise assessment of the isotopic distribution and can confirm that deuteration has occurred at the intended positions. The use of non-deuterated solvents is possible and can simplify sample preparation. sigmaaldrich.com

Vibrational Spectroscopy (FT-IR, Raman) for Isotopic Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to changes in atomic mass. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds. aanda.org

The relationship between vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (μ) of the atoms involved is given by the harmonic oscillator approximation: ν ∝ √(k/μ). Since the mass of deuterium is approximately twice that of hydrogen, the reduced mass for a C-D bond is greater than for a C-H bond. This results in a lower vibrational frequency for C-D stretching and bending modes compared to their C-H counterparts. libretexts.org This isotopic shift is a clear and unambiguous indicator of successful deuteration.

In the FT-IR and Raman spectra of this compound, the most significant changes compared to the non-deuterated form will be the appearance of new bands at lower frequencies corresponding to C-D vibrations and the disappearance of the corresponding C-H bands. arxiv.org

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Upon deuteration, these are replaced by aromatic C-D stretching bands, which are expected to appear around 2250-2300 cm⁻¹. rsc.org Similarly, the aliphatic C-H stretching vibrations of the methyl groups, usually found in the 3000-2850 cm⁻¹ range, will be shifted to the C-D stretching region, typically around 2250-2100 cm⁻¹.

C-H bending (or deformation) modes, which appear at lower frequencies in the fingerprint region of the spectrum (below 1500 cm⁻¹), will also shift to even lower frequencies upon deuteration. aanda.org For example, C-H out-of-plane bending modes in aromatic systems will be replaced by C-D out-of-plane bending modes at significantly lower wavenumbers. The analysis of these isotopic shifts in both stretching and bending regions provides comprehensive confirmation of the deuteration of both the aromatic ring and the methyl groups. rsc.orgaanda.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds.

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2300 - 2250 rsc.org |

| Aliphatic C-H/C-D Stretch | 3000 - 2850 | ~2250 - 2100 |

| Aromatic C-H/C-D Bending | 900 - 675 (out-of-plane) | Lower frequencies than C-H bends |

| Aliphatic C-H/C-D Bending | ~1450 - 1375 | Lower frequencies than C-H bends |

Note: These are general ranges and the exact positions can be influenced by the molecular structure and environment.

Correlating Experimental Spectra with Theoretical Predictions

A comprehensive understanding of the vibrational and spectroscopic properties of this compound is achieved by correlating experimental data with theoretical predictions. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling the infrared spectra of benzoic acid and its deuterated derivatives. researchgate.netvjst.vn These theoretical calculations provide insights into the vibrational modes of the molecule, including the characteristic shifts expected upon deuterium labeling. researchgate.netaip.org

For instance, theoretical modeling of the benzoic acid dimer has been a subject of extensive study, providing a basis for understanding the behavior of its deuterated analogues. researchgate.netvjst.vn By comparing the calculated vibrational frequencies with experimentally obtained spectra (e.g., FT-IR and FT-Raman), a detailed assignment of the spectral bands can be made. researchgate.net This correlation is crucial for confirming the successful incorporation of deuterium atoms at the intended positions within the molecular structure and for identifying any potential isotopic scrambling.

Studies on similar deuterated aromatic compounds have demonstrated the power of this approach. For example, the analysis of deuterated benzoic acid derivatives often involves examining the shifts in the O-H (or O-D) stretching and bending vibrations, as well as changes in the aromatic C-H (or C-D) vibrational modes. researchgate.net These shifts are predictable by theoretical models and serve as a reliable indicator of the extent and location of deuteration.

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Weight Verification

Mass spectrometry is an indispensable tool for determining the molecular weight and isotopic abundance of deuterated compounds. rsc.orgresearchgate.net It provides direct evidence of deuterium incorporation and allows for the quantification of isotopic purity.

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the analyte molecule. wikipedia.org While this can be a disadvantage for determining the molecular ion, the resulting fragmentation pattern provides a detailed structural fingerprint of the compound. wikipedia.orgdntb.gov.ua In the context of this compound, EI-MS is used to confirm the presence of deuterium in specific fragments of the molecule.

The mass spectrum of the unlabeled 3,5-Dimethylbenzoic acid shows characteristic fragments that can be compared with those of its deuterated counterpart. nist.gov Shifts in the mass-to-charge ratio (m/z) of these fragments in the spectrum of this compound confirm the locations of the deuterium labels. nih.govresearchgate.net For example, the loss of a methyl group from the unlabeled compound would result in a different fragment mass than the loss of a trideuteriomethyl group from the fully deuterated molecule.

Table 1: Key Physicochemical Properties of 3,5-Dimethylbenzoic Acid and its Deuterated Analog

| Property | 3,5-Dimethylbenzoic Acid | This compound |

| Synonyms | Mesitylenic acid, sym.-m-Xylylic acid sigmaaldrich.comscbt.com | 2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid lgcstandards.com |

| Molecular Formula | C₉H₁₀O₂ nist.govscbt.com | C₉HD₉O₂ |

| Molecular Weight | 150.17 g/mol nih.gov | 159.23 g/mol |

| Monoisotopic Mass | 150.068079557 Da nih.gov | 159.125 Da lgcstandards.com |

| CAS Number | 499-06-9 nist.govsigmaaldrich.comscbt.com | 1335014-65-7 lgcstandards.com |

This table was generated based on the provided textual data.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This is particularly crucial for deuterated compounds to confirm the exact number of deuterium atoms incorporated.

For this compound, HRMS can distinguish its exact mass from that of its unlabeled counterpart and from any partially deuterated isotopologues with high confidence. rsc.org A strategy utilizing liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) can be employed to determine the isotopic enrichment of deuterated compounds. rsc.org This involves recording a full scan mass spectrum, extracting the ion chromatograms for all possible isotopic species, and integrating their respective signals to calculate the isotopic purity. rsc.org This method has been successfully applied to various deuterated compounds, demonstrating its reliability and accuracy. rsc.org

The high mass accuracy of HRMS also aids in the identification of potential impurities that may not be resolved by standard mass spectrometry. nih.gov This level of precision is essential for ensuring the quality and reliability of this compound for its intended applications as an internal standard.

Applications of 3,5 Dimethylbenzoic D9 Acid in Chemical and Biochemical Research Methodologies

Utilization as an Internal Standard in Quantitative Analytical Chemistry

One of the primary applications of 3,5-Dimethylbenzoic-d9 acid is as an internal standard in quantitative analytical chemistry. An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte. libretexts.org This is particularly crucial in techniques where sample loss or variability in instrument response can occur.

In mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3,5-dimethylbenzoic acid, and structurally similar analytes. libretexts.orgresearchgate.net Since deuterated standards have nearly identical chemical and physical properties to their non-deuterated analogs, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer. This co-elution and similar behavior help to compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the quantification. libretexts.orgresearchgate.net The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be separately detected from the analyte of interest. researchgate.net

For instance, in a typical LC-MS analysis, the analyte and the internal standard would produce distinct peaks in a selected ion monitoring (SIM) experiment, allowing for their independent measurement. researchgate.net The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. libretexts.org

Table 1: Example Data for Internal Standardization using this compound

| Sample | Analyte (3,5-Dimethylbenzoic Acid) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/mL) |

| Standard 1 | 50,000 | 100,000 | 0.5 | 1.0 |

| Standard 2 | 100,000 | 100,000 | 1.0 | 2.0 |

| Standard 3 | 250,000 | 100,000 | 2.5 | 5.0 |

| Unknown | 150,000 | 100,000 | 1.5 | 3.0 |

This is a hypothetical data table to illustrate the principle of internal standardization.

The development and validation of analytical methods for complex matrices, such as biological fluids (e.g., blood, urine) or environmental samples, present significant challenges due to the presence of interfering substances. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound is a key component of robust method development and validation protocols as per guidelines from regulatory bodies like the ICH. researchgate.netresearchgate.net

During method validation, the internal standard helps to assess critical parameters such as:

Accuracy: By spiking known concentrations of the analyte into the matrix and quantifying it against the internal standard, the recovery of the analyte can be accurately determined. researchgate.net

Precision: The repeatability and intermediate precision of the method are evaluated by analyzing multiple preparations of the same sample, with the internal standard helping to minimize variability. researchgate.net

Linearity: A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The internal standard aids in establishing the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net

The use of this compound as an internal standard is particularly advantageous in overcoming matrix effects, where components of the sample can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since the internal standard is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, ensuring reliable quantification.

Isotopic Tracing and Mechanistic Studies in Organic and Enzymatic Reactions

The deuterium (B1214612) atoms in this compound make it a powerful tool for isotopic tracing and for elucidating the mechanisms of organic and enzymatic reactions. medchemexpress.com By substituting hydrogen with deuterium, researchers can track the fate of specific atoms throughout a reaction and gain insights into the reaction pathway.

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom in a reactant is replaced with a deuterium atom. libretexts.orgwikipedia.org This effect arises from the difference in the zero-point vibrational energies of the C-H and C-D bonds. princeton.edu The C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond. libretexts.org The magnitude of the DKIE, expressed as the ratio of the rate constants (kH/kD), provides valuable information about the reaction mechanism. wikipedia.org

Table 2: Typical Ranges for Deuterium Kinetic Isotope Effects

| Type of Isotope Effect | kH/kD Value | Implication |

| Primary KIE | > 2 | C-H bond breaking is part of the rate-determining step. libretexts.orgwikipedia.org |

| Secondary KIE | ~1 | C-H bond is not broken in the rate-determining step, but is located near the reaction center. libretexts.orgwikipedia.org |

| Inverse KIE | < 1 | C-H bond becomes stiffer in the transition state. |

This table provides general ranges; actual values can vary depending on the specific reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgwikipedia.org For example, if the cleavage of a C-H bond on the aromatic ring or the methyl group of 3,5-dimethylbenzoic acid were the slowest step in a reaction, substituting that hydrogen with deuterium (as in this compound) would lead to a significant decrease in the reaction rate, resulting in a large kH/kD value (typically >2). libretexts.orgnih.gov

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs (kH/kD is close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). utdallas.edu Secondary KIEs can provide information about changes in hybridization or steric environment at the labeled position during the reaction. princeton.edu For example, if a reaction involved a change in hybridization at a carbon atom adjacent to a deuterated methyl group in this compound, a secondary KIE might be observed.

By measuring the DKIE, chemists can determine whether a particular C-H bond cleavage is the rate-determining step of a reaction. wikipedia.orgsinica.edu.tw A large primary KIE strongly suggests that the C-H bond is broken in the slowest step of the reaction mechanism. researchgate.net Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that C-H bond cleavage occurs in a fast step before or after the rate-determining step, or not at all. wikipedia.org

The magnitude of the primary KIE can also offer insights into the structure of the transition state. sinica.edu.tw A linear and symmetrical transition state, where the hydrogen atom is equally shared between the donor and acceptor atoms, typically exhibits a maximum KIE. princeton.edu Asymmetrical transition states, which resemble either the reactants or the products more closely, tend to show smaller KIEs. princeton.edu Therefore, by carefully analyzing the DKIE, researchers can piece together a more detailed picture of the reaction mechanism, including the nature of the transition state.

Elucidating Reaction Pathways and Carbon Skeleton Rearrangements

This compound, a stable isotope-labeled analog of 3,5-dimethylbenzoic acid, serves as a powerful tool for elucidating complex chemical reaction pathways and tracking the rearrangement of molecular structures. In mechanistic studies, the substitution of hydrogen atoms with their heavier isotope, deuterium, provides a distinct mass signature that allows researchers to trace the fate of the molecule and its fragments throughout a chemical transformation. The nine deuterium atoms on the aromatic ring and methyl groups make this compound an ideal internal standard or tracer for mass spectrometry-based analyses. medchemexpress.comlgcstandards.comlgcstandards.com

When this deuterated compound is introduced into a reaction, any subsequent products derived from it will retain some or all of the deuterium labels. By analyzing the mass-to-charge ratio (m/z) of the products, chemists can distinguish them from products formed from any non-deuterated starting materials. This technique is invaluable for determining whether specific bonds are broken or formed and for following the movement of atoms during complex intramolecular rearrangements. For example, in studies of oxidation or degradation pathways, the presence and location of deuterium in the resulting molecules can confirm the sequence of enzymatic or chemical steps. nih.gov The significant mass difference between the deuterated acid (C₉HD₉O₂) and its natural counterpart (C₉H₁₀O₂) ensures clear differentiation in analytical results. medchemexpress.comnih.gov

Table 1: Tracking Reaction Products using this compound

This table illustrates a hypothetical reaction scenario to demonstrate how mass spectrometry can be used to track the products derived from the deuterated acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Role |

| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Unlabeled Reactant/Product |

| This compound | C₉D₉HO₂ | 159.23 | Labeled Reactant/Tracer |

| Hypothetical Metabolite A (Hydroxylation) | C₉H₁₀O₃ | 166.17 | Unlabeled Metabolite |

| Hypothetical Metabolite A-d8 (from labeled reactant) | C₉HD₈O₃ | 174.22 | Labeled Metabolite |

Role in Metabolomics and Pharmacokinetic Research in In Vitro and Non-Human In Vivo Models

Deuterated compounds are fundamental in metabolomics and pharmacokinetic research for their ability to act as tracers without significantly altering the biochemical properties of the molecule. medchemexpress.comnih.gov this compound is employed as an internal standard for accurate quantification or as a tracer to map the metabolic fate of the parent compound in various biological systems. cymitquimica.com

Isotopic Labeling for Metabolic Profiling and Pathway Elucidation in Microorganisms or Cell Cultures

In the field of metabolomics, stable isotope labeling is a key technique for discovering novel metabolic pathways and measuring metabolic flux. nih.gov When studying microorganisms or cell cultures, this compound can be introduced as a carbon source or a xenobiotic compound to trace its biotransformation. chemicalbook.com

Researchers can add the deuterated acid to a cell culture medium and monitor its uptake and subsequent metabolism over time. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify new metabolites by searching for compounds that contain the deuterium label. The mass shift caused by the deuterium atoms makes these metabolites stand out from the thousands of endogenous molecules within the cell. researchgate.net This approach allows for the unambiguous identification of a metabolic pathway, showing how the initial compound is modified, for example, through hydroxylation, demethylation, or conjugation. This method has been instrumental in understanding the degradation pathways of aromatic compounds in various bacteria and cell lines. nih.gov

Table 2: Hypothetical Metabolic Profile of this compound in a Cell Culture Model

This table shows potential metabolites that could be identified using LC-MS after introducing the deuterated acid to a biological system.

| Analyte | Expected Molecular Weight (from d9-acid) | Metabolic Transformation |

| This compound | 159.23 | Parent Compound |

| 3-Hydroxymethyl-5-methylbenzoic-d6 Acid | 172.20 | Methyl Group Oxidation |

| 3,5-Bis(hydroxymethyl)benzoic-d4 Acid | 184.18 | Dual Methyl Group Oxidation |

| Glycine Conjugate of this compound | 216.25 | Amino Acid Conjugation |

Assessment of Compound Fate and Biotransformation in Animal Models or Biological Systems (excluding human clinical trials)

In non-human in vivo studies, such as those involving rodent models, this compound is used to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound. The use of a deuterated version is a cornerstone of modern pharmacokinetic analysis. medchemexpress.com Because the substitution of hydrogen with deuterium typically has a negligible effect on the compound's biological activity (the kinetic isotope effect is usually small), it serves as an excellent tracer for its non-labeled counterpart.

After administering this compound to an animal model, biological samples like blood, urine, and tissues can be collected at various time points. Analysis of these samples by LC-MS allows for the precise quantification of the parent compound and its metabolites. This helps researchers understand how quickly the compound is absorbed, which tissues it accumulates in, the chemical forms it is converted into by the liver and other organs, and how rapidly it is eliminated from the body. Such studies are crucial for understanding the biotransformation of xenobiotics and for the development of new chemical entities. cymitquimica.comeurisotop.comnist.gov

Deuterium Labeling for Advanced Structural Elucidation and Conformational Analysis

The replacement of hydrogen (¹H) with deuterium (²H or D) provides a powerful tool for advanced structural and conformational analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Deuterium has a different nuclear spin and magnetic moment compared to hydrogen, which leads to several advantages in NMR-based studies.

First, strategically replacing ¹H with ²H in a molecule like this compound can greatly simplify a complex ¹H NMR spectrum. Since deuterium is effectively "invisible" in a standard ¹H NMR experiment, the signals from the remaining protons become much clearer and easier to interpret. This is particularly useful when the compound is part of a larger, more complex molecule.

Second, ²H NMR spectroscopy can be performed directly to probe the local environment and dynamics at the labeled sites. The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to molecular motion and orientation, providing detailed insights into the flexibility and conformational dynamics of the molecule in solution. While specific conformational studies on this compound itself are not widely published, the principles of using deuterium labeling are well-established for determining the three-dimensional structure and preferred shapes (conformations) of a wide range of organic molecules and biopolymers. ethz.chmdpi.com

Table 3: Comparison of Hydrogen and Deuterium Properties for NMR Spectroscopy

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication for Structural Analysis |

| Nuclear Spin (I) | 1/2 | 1 | Different NMR signal behavior; ²H has a nuclear quadrupole moment. |

| Gyromagnetic Ratio (γ) | High | Low | ²H is much less sensitive than ¹H in NMR, resulting in weaker signals. |

| NMR Spectrum | Sharp signals, complex coupling | Broad signals, no coupling to ¹H | Simplifies ¹H spectra upon substitution; allows for specific ²H NMR studies. |

| Primary Use | Standard structural elucidation | Simplification of spectra, dynamic and conformational studies, solid-state NMR. nih.gov |

Theoretical and Computational Chemistry Approaches for Deuterated Systems

Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Properties

Quantum chemical calculations offer a powerful lens through to understand the subtle yet significant effects of isotopic substitution on molecular properties. In the context of 3,5-Dimethylbenzoic-d9 Acid, where all nine hydrogens on the methyl groups and the aromatic ring are replaced by deuterium, these computational methods can predict and rationalize changes in spectroscopic parameters and electronic structure.

Prediction of Spectroscopic Parameters and Isotopic Shifts (NMR, IR, Raman)

Deuterium substitution brings about predictable shifts in the spectroscopic signatures of a molecule. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in forecasting these isotopic shifts. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The replacement of hydrogen with deuterium in this compound leads to distinct changes in its NMR spectra. chemicalbook.commsu.edu Since deuterium has a different magnetogyric ratio than protium, the 1H NMR signals corresponding to the methyl and ring protons disappear. The 13C NMR spectrum also exhibits isotopic shifts. These shifts arise from the slight differences in the vibrational states of the C-D bond compared to the C-H bond, which in turn affects the electron shielding around the carbon nuclei. Quantum chemical calculations can predict these isotopic shifts with reasonable accuracy, aiding in the structural confirmation of the deuterated compound. faccts.denmrdb.org

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule are highly dependent on the masses of its constituent atoms. Replacing hydrogen with the heavier deuterium isotope in this compound results in a noticeable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This is particularly evident in the stretching and bending modes. Computational methods can calculate these vibrational frequencies and the corresponding IR and Raman intensities for both the deuterated and non-deuterated forms of 3,5-dimethylbenzoic acid. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the successful incorporation of deuterium and to assign specific vibrational modes.

A hypothetical comparison of the calculated vibrational frequencies for the C-H and C-D stretching modes in 3,5-dimethylbenzoic acid and its deuterated analog is presented in the table below.

| Vibrational Mode | 3,5-Dimethylbenzoic Acid (cm⁻¹) | This compound (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3100-3000 | ~2250-2200 |

| Methyl C-H/C-D Stretch | ~2980-2870 | ~2240-2100 |

This table is illustrative and based on general principles of isotopic substitution. Actual values would require specific quantum chemical calculations.

Electronic Structure and Bonding Analysis in Deuterated Species

While isotopic substitution does not alter the fundamental electronic structure of a molecule, it can induce subtle changes in bond lengths and angles due to differences in zero-point vibrational energies. Quantum chemical calculations can be employed to analyze these minor geometric changes in this compound. acs.org Methods like Atoms-in-Molecules (AIM) theory can be used to analyze the electron density distribution and the nature of chemical bonds, providing insights into whether deuteration leads to any significant changes in the bonding characteristics of the aromatic ring or the methyl groups. acs.org

Molecular Dynamics Simulations to Investigate Conformational Preferences and Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. elifesciences.orgbonvinlab.org For this compound, MD simulations can be used to explore its conformational landscape and dynamics in various environments, such as in solution. nih.gov

Computational Studies of Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. portico.orgwikipedia.org It refers to the change in the rate of a chemical reaction when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by deuterium. wikipedia.org Computational chemistry plays a crucial role in predicting and interpreting KIEs. mdpi.com

Transition State Theory and Reaction Coordinate Analysis

Transition state theory (TST) is a fundamental concept used to understand and calculate reaction rates. wikipedia.org It postulates that a reaction proceeds through a high-energy transition state that is in quasi-equilibrium with the reactants. wikipedia.org Computational methods, particularly DFT, can be used to locate the structures of the reactants, products, and the transition state along the reaction coordinate. rsc.org

For a hypothetical reaction involving this compound, such as the abstraction of a deuterium atom from a methyl group, computational analysis of the reaction coordinate would involve mapping the potential energy surface as the reacting species approach, form a transition state, and then separate into products. escholarship.org By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated systems, the KIE can be predicted. A normal KIE (kH/kD > 1) is expected for reactions where a C-H/C-D bond is broken in the rate-determining step, as the zero-point energy of the C-D bond is lower than that of the C-H bond. researchgate.netnih.gov

Basis Set and Functional Selection for Accuracy in Deuterated Systems

The accuracy of computational predictions for deuterated systems is highly dependent on the choice of the theoretical method, which includes the exchange-correlation functional and the basis set in DFT calculations. mdpi.comacs.org

Basis Set: The basis set is a set of mathematical functions used to represent the electronic wave function. For accurate calculations of properties sensitive to isotopic substitution, such as vibrational frequencies and KIEs, it is generally recommended to use basis sets of at least triple-zeta quality with polarization and diffuse functions (e.g., aug-cc-pVTZ). mdpi.comstackexchange.com Smaller basis sets may sometimes provide reasonable results due to error compensation, but larger basis sets generally offer a more reliable description of the electronic structure. mdpi.comnih.gov

Functional Selection: The choice of the DFT functional is also critical. Different functionals vary in their treatment of electron correlation and exchange. Hybrid functionals, such as B3LYP and PBE0, and long-range corrected functionals have often been found to provide a good balance of accuracy and computational cost for predicting molecular properties and reaction energetics. mdpi.commdpi.comacs.org Benchmark studies are often performed to identify the best-performing functional for a specific type of system or property. mdpi.com For KIE calculations, the accuracy of the predicted barrier heights and vibrational frequencies is paramount, and the choice of functional must be made carefully. rsc.org

Future Research Directions and Emerging Applications of 3,5 Dimethylbenzoic D9 Acid

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds with high isotopic purity and positional accuracy is a significant challenge for synthetic chemists. researchgate.net Future research is increasingly focused on developing more efficient, cost-effective, and selective deuteration methods applicable to compounds like 3,5-Dimethylbenzoic-d9 acid. simsonpharma.com The development of such methods is crucial for making these valuable research tools more accessible. businessresearchinsights.com

Current strategies often involve multi-step processes that can be complex and expensive. simsonpharma.combusinessresearchinsights.com Research into novel catalytic systems and synthetic pathways aims to overcome these limitations. Several promising approaches for the deuteration of benzoic acid and its derivatives have been reported, which could be adapted and optimized for the synthesis of this compound. These include:

Reductive Dehalogenation : This method involves the treatment of corresponding halogenated benzoic acids with Raney alloys in an alkaline deuterium (B1214612) oxide solution to replace halogen atoms with deuterium. rsc.orggoogle.com

Palladium-Catalyzed Reactions : Palladium catalysts can be used to facilitate the exchange of hydrogen atoms for deuterium, particularly at specific positions on the aromatic ring, offering high selectivity. google.com

Late-Stage Deuteration : Recent advances have focused on methods for introducing deuterium into a molecule at a late stage of the synthesis. acs.org This approach is particularly valuable for complex molecules and can be achieved using ethylenediamine-based ligands in a deuterated solvent. acs.org

These methodologies represent a move towards more precise and efficient synthesis, which is essential for producing highly pure this compound for sensitive applications.

Table 1: Comparison of Deuteration Methodologies for Benzoic Acid Derivatives

| Methodology | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Reductive Dehalogenation | Uses Raney alloys (e.g., Co, Cu-Al) in D₂O to replace halogen substituents with deuterium. rsc.orggoogle.com | Can be used for producing fully ring-deuterated compounds. | Requires halogenated precursors; control of deuterium incorporation level can be difficult. |

| Palladium-Catalyzed Deuteration | Employs a palladium catalyst and a deuterated reagent to achieve H-D exchange at specific ortho positions. google.com | High regioselectivity. | Catalyst cost and removal; optimization of reaction conditions may be required. |

| Late-Stage C-H Deuteration | Introduces deuterium directly onto the C-H bonds of a nearly complete molecule using specific catalysts and ligands. acs.org | Allows for the deuteration of complex molecules without complete resynthesis. | Reversibility of the reaction can make achieving high isotopic purity challenging. researchgate.net |

Expanding the Scope of this compound as a Reference Standard in Emerging Analytical Platforms

Deuterated compounds are invaluable as internal standards in analytical chemistry, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.combusinessresearchinsights.com Their key advantage is that they are chemically identical to their non-deuterated counterparts but have a different mass, allowing for precise quantification in complex biological matrices. medchemexpress.com

The future will likely see an expanded role for this compound as a reference material in a variety of emerging analytical platforms. As analytical techniques become more sensitive, the need for high-purity, well-characterized certified reference materials (CRMs) becomes paramount for quality assurance and control. nih.govnih.gov

Emerging applications include:

Untargeted Metabolomics : In metabolomics, which aims to identify and quantify all small molecules in a biological sample, deuterated standards like this compound are crucial for ensuring data accuracy and comparability across different studies and laboratories. nih.gov

Pharmacokinetic Studies : Stable isotope tracers are widely used in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted. simsonpharma.com this compound can serve as a standard for quantifying related drug molecules or their metabolites.

Lipidomics : As a component in the development of complex standard mixtures, it could help in the quality control and performance evaluation of analytical platforms used in the large-scale study of lipids.

The development of this compound as a certified reference material would involve rigorous characterization and quantification to establish a certified value with a corresponding uncertainty, making it a reliable calibrant for various measurement systems. nih.gov

Integration of Isotopic Labeling into High-Throughput Screening and Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. simsonpharma.com The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, which can lead to a slowing of reactions where this bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction kinetics and mechanisms. musechem.comresearchgate.net

Future research will leverage this compound in several key areas:

Mechanistic Elucidation : By strategically placing deuterium labels, researchers can track the fate of atoms through complex chemical reactions and biological pathways, providing direct evidence for proposed mechanisms. researchgate.net

Metabolic Pathway Tracing : In pharmaceutical research, understanding a drug's metabolism is critical. Deuterated compounds allow researchers to trace metabolic pathways and identify potential metabolites, including those that might be reactive or toxic. simsonpharma.comresearchgate.net Changes in metabolic pathways due to deuteration, known as metabolic switching, can also be investigated. musechem.com

High-Throughput Screening (HTS) : In drug discovery, HTS is used to rapidly assess the properties of large numbers of compounds. Isotope-labeled compounds can be integrated into HTS assays, for example, to evaluate metabolic stability. By monitoring the rate of disappearance of the deuterated parent compound, researchers can quickly identify candidates with improved metabolic profiles.

The use of this compound in these studies can provide a deeper understanding of fundamental biological and chemical processes, aiding in the rational design of new drugs and materials.

Addressing Challenges in Deuterated Compound Research for Broader Academic Impact

Despite the immense potential of deuterated compounds, several challenges hinder their widespread adoption in academic and industrial research. Addressing these hurdles is a key future direction for the field. simsonpharma.combusinessresearchinsights.com

Table 2: Key Challenges in Deuterated Compound Research

| Challenge | Description | Impact on Research | Future Direction |

|---|---|---|---|

| High Cost | The synthesis and purification of deuterated compounds are often complex and expensive, involving specialized reagents and techniques. simsonpharma.combusinessresearchinsights.com | Limits accessibility, particularly for academic labs and large-scale screening projects. | Development of more cost-effective and efficient synthetic methods. simsonpharma.com |

| Synthetic Complexity | Achieving high levels of deuterium incorporation at specific molecular sites with minimal isotopic impurities is technically demanding. researchgate.netmusechem.com | Can lead to batch-to-batch variability and complicates the interpretation of experimental results. | Innovation in catalytic deuteration and purification techniques to ensure high isotopic purity. researchgate.net |

| Kinetic Isotope Effects | The presence of deuterium can alter the physical and chemical properties of a molecule, affecting reaction rates and metabolic pathways. simsonpharma.commusechem.com | While useful for mechanistic studies, it can also lead to unintended biological effects or changes in a drug's profile. | Careful characterization of deuterated compounds and validation through in vivo experiments to predict effects accurately. musechem.com |

| Regulatory Considerations | For pharmaceutical applications, deuterated drugs must demonstrate clear advantages in efficacy or safety over their non-deuterated counterparts to gain regulatory approval. musechem.com | Adds a significant layer of research, development, and financial investment. | Continued dialogue between industry, academia, and regulatory agencies to establish clear guidelines for the development of deuterated APIs. researchgate.net |

Overcoming these challenges through continued innovation will be critical to unlocking the full potential of this compound and other deuterated compounds, thereby broadening their impact across the scientific community.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5-Dimethylbenzoic-d9 Acid with high isotopic purity?

- Methodological Answer : Synthesis of the deuterated analog requires selective deuteration at the methyl groups. A common approach involves substituting hydrogen atoms in the methyl groups of 3,5-Dimethylbenzoic acid with deuterium using deuterated reagents (e.g., D₂O or CD₃I) under controlled acidic or basic conditions. Ensure reaction temperature and pH are optimized to prevent isotopic scrambling . Post-synthesis, purity should be verified via ¹H NMR to confirm deuterium incorporation (>99% isotopic purity) and LC-MS to rule out residual non-deuterated impurities .

Q. How can researchers confirm the structural integrity of this compound after deuteration?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Absence of proton signals at the methyl groups (δ ~2.3 ppm) confirms deuteration.

- ¹³C NMR : Observe splitting patterns due to deuterium-carbon coupling (²J coupling ~20 Hz).

- FT-IR : Compare C-D stretching vibrations (~2100-2200 cm⁻¹) to C-H stretches (~2850-2960 cm⁻¹) in the non-deuterated compound .

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak at m/z 159.18 (C₉D₉HO₂⁺) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize isotopic exchange and degradation. Avoid exposure to moisture, as hydrolysis can reintroduce protons into the methyl groups. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are advised to establish shelf life .

Advanced Research Questions

Q. How do deuterium substitutions at the methyl groups affect the compound’s reactivity in catalytic applications?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) can alter reaction rates in catalysis. For example, in palladium-catalyzed coupling reactions, C-D bonds in this compound may slow oxidative addition steps due to stronger bond dissociation energy (C-D vs. C-H). Use comparative kinetic studies with non-deuterated analogs to quantify KIE values (e.g., k_H/k_D > 1) and adjust reaction parameters (temperature, catalyst loading) accordingly .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Trace non-deuterated impurities (<1%) can interfere with isotopic purity assessments. Implement:

- 2D NMR (HSQC) : Differentiate residual protons in deuterated positions.

- Isotope ratio mass spectrometry (IRMS) : Measure D/H ratios with precision ≤0.1‰.

- Chiral HPLC with deuterium-specific detectors : Separate isotopologues using reverse-phase columns (C18) and deuterium-enriched mobile phases .

Q. How does deuteration influence the compound’s crystallographic properties in material science applications?

- Methodological Answer : Deuteration can modify crystal packing due to subtle differences in bond lengths and van der Waals interactions. Conduct single-crystal X-ray diffraction (SC-XRD) studies on both deuterated and non-deuterated forms to compare unit cell parameters and hydrogen/deuterium bonding networks. Neutron diffraction is recommended for precise deuterium positioning .

Q. What strategies mitigate isotopic exchange during derivatization of this compound for LC-MS analysis?

- Methodological Answer : Use non-aqueous derivatization conditions (e.g., silylation with BSTFA in anhydrous acetonitrile) to prevent back-exchange. Monitor deuterium retention via parallel experiments with deuterated internal standards. Optimize ionization parameters (e.g., ESI source temperature) to reduce in-source fragmentation .

Notes on Evidence Utilization

- Synthesis and characterization methodologies are extrapolated from non-deuterated 3,5-Dimethylbenzoic acid (CAS 499-06-9) , adjusted for isotopic labeling practices.

- Safety protocols (e.g., handling, storage) are generalized from benzoic acid derivatives .

- Analytical techniques (NMR, MS) are validated using analogous deuterated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.